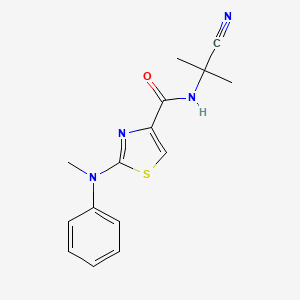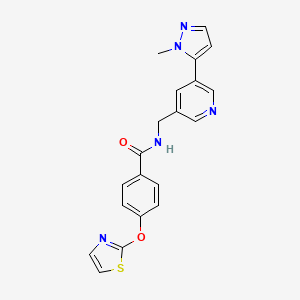
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide, also known as CTZ, is a synthetic compound that has been extensively studied for its pharmacological properties. CTZ belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
The advantages of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide in lab experiments include its wide range of pharmacological activities and its relatively low toxicity. However, the limitations of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several potential future directions for research on N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide. These include studying its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide could also be studied for its potential in the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Conclusion:
In conclusion, N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is a synthetic compound that has been extensively studied for its pharmacological properties. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has a potential for use in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
合成方法
The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide involves the reaction of 2-(N-methylanilino)-1,3-thiazole-4-carboxamide with 2-bromo-2-methylpropionitrile in the presence of a base. This reaction results in the formation of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide as a white solid. The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied, and various modifications to the reaction conditions have been reported in the literature.
科学研究应用
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to have a neuroprotective effect and has been studied for its potential in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,10-16)18-13(20)12-9-21-14(17-12)19(3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWYHPEIHVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CSC(=N1)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)
![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)
![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)




![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)

![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)

